N-benzyl-3-[methyl(propyl)sulfamoyl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[methyl(propyl)sulfamoyl]benzamide typically involves the reaction of benzylamine with 3-[methyl(propyl)sulfamoyl]benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[methyl(propyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogens.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-benzyl-3-[methyl(propyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-3-[methyl(propyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its reaction. This inhibition can lead to various physiological effects, depending on the role of the enzyme in the body.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-sulfamoyl-benzamide
- N-benzyl-3-sulfamoyl-benzamide
- N-benzyl-2-sulfamoyl-benzamide
Uniqueness
N-benzyl-3-[methyl(propyl)sulfamoyl]benzamide is unique due to the presence of the methyl(propyl)sulfamoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamides and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
N-benzyl-3-[methyl(propyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-12-20(2)24(22,23)17-11-7-10-16(13-17)18(21)19-14-15-8-5-4-6-9-15/h4-11,13H,3,12,14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLZVISOKXHTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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